Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJXIZSSIYICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate typically involves a multi-step process. One common method starts with the reaction of ethyl-4-chloroacetoacetate with phenylthiourea in refluxing ethanol. This reaction yields this compound with a moderate yield of around 65% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions due to the presence of reactive positions on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and biological activities.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Electrophilic Substitution: Reagents such as halogens or nitro compounds can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation can produce sulfoxides or sulfones.
Scientific Research Applications
Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes involved in cell wall synthesis, leading to bacterial cell death . The compound’s thiazole ring allows it to interact with various biological pathways, potentially blocking or activating specific receptors and enzymes .
Comparison with Similar Compounds
Structural Variations and Key Features
The following table summarizes structural analogs and their distinguishing features:
*Calculated based on molecular formula.
Substituent Impact on Pharmacological Potential
- 3-Chlorophenyl vs. 4-Chlorophenyl : The position of the chlorine atom influences steric interactions with target proteins. The 3-chloro configuration may favor specific hydrophobic pockets .
- Anilino vs. Sulfonamido: The anilino group in the target compound allows for hydrogen bonding, whereas sulfonamido groups enhance acidity and stability .
Biological Activity
Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 436.9 g/mol. The compound features a thiazole ring, which is significant for its biological activity due to its ability to interact with various biological targets .
The biological activity of thiazole derivatives, including this compound, is primarily attributed to their ability to interact with multiple biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial cell wall synthesis, such as UDP-N-acetylmuramate/L-alanine ligase .
- Cell Signaling Modulation : It influences cellular processes by modulating gene expression related to inflammatory responses .
- Cytotoxic Effects : The compound exhibits cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and ferroptosis .
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. This compound demonstrates efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances antibacterial activity .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting the growth of various cancer cell lines:
The compound's cytotoxic effects may be attributed to its ability to induce apoptosis and inhibit cell proliferation through interaction with specific cellular pathways.
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory properties. It modulates inflammatory cytokines and reduces inflammation in various experimental models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving various thiazole derivatives, this compound exhibited significant cytotoxicity against multiple cancer cell lines, outperforming some standard chemotherapeutics .
- Antibacterial Studies : A comparative analysis demonstrated that this compound showed greater antibacterial activity than several commercially available antibiotics against specific bacterial strains .
- Mechanistic Insights : Research utilizing molecular docking studies indicated that this compound interacts with key proteins involved in apoptosis pathways, enhancing its potential as an anticancer agent .
Q & A
Q. What is the standard synthetic route for Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate?
The compound is synthesized via a condensation reaction between 3-chlorophenyl-substituted benzothioamide derivatives and ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux conditions. The reaction mixture is cooled, extracted with ether, and dried over anhydrous sodium sulfate. This method yields high-purity products, confirmed by spectral data (¹H/¹³C NMR, IR) and microanalysis (within 0.4% of theoretical values) .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization involves a combination of spectroscopic techniques:
- ¹H/¹³C NMR to confirm the presence of the thiazole ring, ethyl ester, and 3-chlorophenyl groups.
- IR spectroscopy to identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the ester).
- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values).
- Elemental analysis to ensure purity (C, H, N, S content within 0.4% deviation) .
Q. What preliminary biological activities have been investigated for this compound?
Derivatives of this scaffold have shown antitumor and antifungal potential. For example, structurally similar thiazolyl-methylen-1,2,4-triazine derivatives exhibit antifungal activity against Candida albicans (MIC: 8–32 µg/mL). Hybrid diaryl urea-thiazole analogs demonstrate cytotoxicity against cancer cell lines (e.g., IC₅₀: 1.2–8.7 µM in HeLa cells), suggesting potential mechanisms involving kinase inhibition or DNA intercalation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
High yields (>85%) are achieved by:
- Using absolute ethanol as a solvent to minimize side reactions.
- Maintaining reflux conditions (1–2 hours) for complete cyclization.
- Introducing electron-withdrawing substituents (e.g., trifluoromethyl) on the phenyl ring to enhance reactivity .
- Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. What structure-activity relationships (SAR) govern biological efficacy?
Key SAR findings include:
- Substituent position : 3-Chlorophenyl groups enhance antifungal activity compared to para-substituted analogs .
- Hybrid structures : Diaryl urea-thiazole hybrids show improved cytotoxicity, with trifluoromethyl or dichlorophenyl groups boosting selectivity for cancer cells .
- Ester vs. carboxylate : Ethyl esters improve bioavailability compared to free carboxylic acids, as seen in antiallergic glycolic amide derivatives .
Q. What are the major degradation pathways under oxidative conditions?
Spontaneous aerobic oxidation of thiazole-acetate derivatives can form hydroxylated byproducts (e.g., ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate). This highlights the need for stability studies in drug development, particularly for compounds with labile α-hydrogens .
Q. How are computational methods applied to study interactions with biological targets?
- Molecular docking : Used to predict binding modes with fungal lanosterol 14α-demethylase (CYP51) or human topoisomerase II.
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with antifungal/antitumor activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
